dimethachlor OXA
Overview
Description
Dimethachlor OXA is a monocarboxylic acid that is oxoacetic acid substituted by a (2,6-dimethylphenyl)(2-methoxyethyl)amino group at position 2. It has a role as a marine xenobiotic metabolite. It is a monocarboxylic acid, an aromatic amide and an ether.
Mechanism of Action
Target of Action
Dimethachlor OXA is a monocarboxylic acid that is oxoacetic acid substituted by a (2,6-dimethylphenyl) (2-methoxyethyl)amino group at position 2 It is classified as a marine xenobiotic metabolite , which suggests that it interacts with biological systems in marine environments.
Mode of Action
It is known that the compound has a high polarity , which may influence its interaction with targets. High polarity often allows a compound to form hydrogen bonds with its targets, influencing the targets’ function.
Biochemical Pathways
It is known that oxalic acid and its derivatives, including this compound, are involved in various processes such as pollutant bioremediation, wood degradation, biodeterioration processes, and rock weathering processes . The degradation of oxalic acid via decarboxylation is typical for fungi and is catalysed by a lyase named oxalate decarboxylase .
Pharmacokinetics
Its high polarity suggests that it may have unique pharmacokinetic properties. High polarity often influences a compound’s absorption and distribution, potentially affecting its bioavailability.
Result of Action
Given its classification as a marine xenobiotic metabolite , it may have effects on marine organisms’ cellular functions and overall health.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Its high polarity suggests that it is highly mobile in the aquatic environment. This mobility can influence its distribution and interaction with targets. Additionally, environmental factors such as pH, temperature, and the presence of other chemicals can affect its stability and activity.
Properties
IUPAC Name |
2-[N-(2-methoxyethyl)-2,6-dimethylanilino]-2-oxoacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-9-5-4-6-10(2)11(9)14(7-8-18-3)12(15)13(16)17/h4-6H,7-8H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGMSAFPNAKIRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CCOC)C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80891458 | |
Record name | Dimethachlor OXA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80891458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086384-49-7 | |
Record name | Dimethachlor OXA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80891458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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